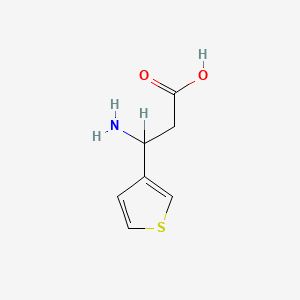![molecular formula C11H15NO2 B1273887 3-[(1-Phenylethyl)amino]propanoic acid CAS No. 95350-05-3](/img/structure/B1273887.png)
3-[(1-Phenylethyl)amino]propanoic acid
説明
3-[(1-Phenylethyl)amino]propanoic acid, also known as phenylethylaminopropionic acid (PEPA), is a naturally occurring amino acid found in plants and animals. It is an important component of proteins and enzymes, and has been studied extensively for its role in biochemistry and physiology. PEPA is a neurotransmitter, meaning that it is a substrate for neurotransmitter receptors and is involved in the transmission of signals between neurons. It also plays a role in the regulation of hormones and other metabolic pathways.
科学的研究の応用
Corrosion Inhibition
3-[(1-Phenylethyl)amino]propanoic acid derivatives have been explored as corrosion inhibitors. For instance, a study on amino acid-based imidazolium zwitterions, including a derivative of this compound, demonstrated effective corrosion inhibition on mild steel. The compound showed significant inhibition efficiency at low concentrations, acting as a mixed-type inhibitor, as evidenced by electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, this compound and its derivatives have been used as intermediates in drug synthesis. For example, S-3-amino-3-phenylpropionic acid, a derivative, is an important intermediate in the production of S-dapoxetine, a treatment for premature ejaculation. The study highlighted the enantioselective activity of this compound, showing its importance in chiral catalysis for pharmaceutical applications (Li et al., 2013).
Material Science
In material science, derivatives of this compound are used in the functional modification of hydrogels. A study involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a derivative of this acid, showed improved thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Chemical Synthesis
The compound and its derivatives are also significant in synthetic chemistry. For example, a study on the enantioselective addition of diethylzinc to aldehydes using (R)-1-phenylethylamine-derived 1,4-amino alcohols, closely related to this compound, showcased their utility in producing chiral secondary alcohols, a crucial step in various chemical syntheses (Asami et al., 2015).
特性
IUPAC Name |
3-(1-phenylethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOGWZCNJDREPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385113 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95350-05-3 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




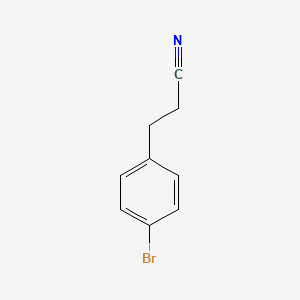

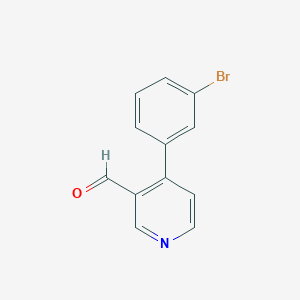
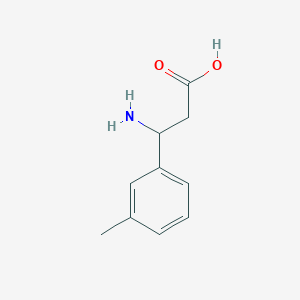
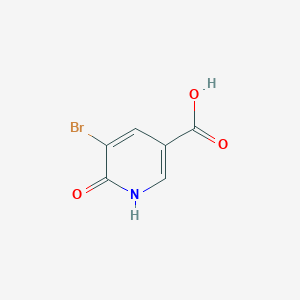


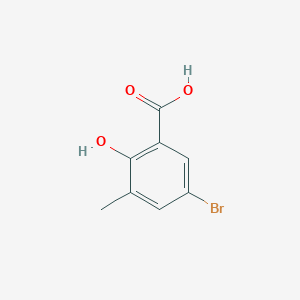
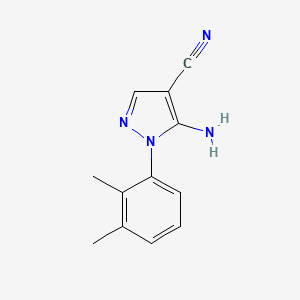
![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)
